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molecular formula C6H8N2S2 B8751800 Thiophen-2-ylmethyl-thiourea

Thiophen-2-ylmethyl-thiourea

Cat. No. B8751800
M. Wt: 172.3 g/mol
InChI Key: XARZSESQHPGTIA-UHFFFAOYSA-N
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Patent
US04307106

Procedure details

2-thenylamine hydrochloride (13.35 grams, 0.089 moles) and ammonium thiocyanate (7.4 grams, 0.089 moles) in 20 ml bromobenzene were heated to reflux temperature for 90 minutes. The reaction mixture was cooled and the filtered solids washed three times with water. Recrystallization from chloroform and drying over phosphorous pentoxide yielded 5.0 grams (33%) of N-thenylthiourea, m.p. 99°-101° C.
Quantity
13.35 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
33%

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([CH2:7][NH2:8])[S:6][CH:5]=[CH:4][CH:3]=1.[S-:9][C:10]#[N:11].[NH4+]>BrC1C=CC=CC=1>[C:2]1([CH2:7][NH:8][C:10]([NH2:11])=[S:9])[S:6][CH:5]=[CH:4][CH:3]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
13.35 g
Type
reactant
Smiles
Cl.C1(=CC=CS1)CN
Name
Quantity
7.4 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
20 mL
Type
solvent
Smiles
BrC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
the filtered solids washed three times with water
CUSTOM
Type
CUSTOM
Details
Recrystallization from chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over phosphorous pentoxide

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CS1)CNC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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